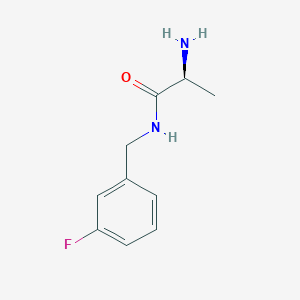

(S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

Description

Contextualization of Propionamide (B166681) Derivatives in Medicinal Chemistry and Chemical Biology

Propionamide derivatives represent a significant class of compounds in medicinal chemistry, forming the core structure of numerous biologically active molecules. The versatility of the propionamide scaffold allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. Historically, this structural motif has been incorporated into a wide array of therapeutic agents, demonstrating its utility in targeting various biological pathways. The inherent chirality of many propionamide derivatives, such as the (S)-enantiomer in the compound of focus, often plays a crucial role in their biological activity, with one enantiomer typically exhibiting higher potency or a different pharmacological profile than the other.

Rationale for Investigating (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide as a Research Scaffold

The primary rationale for the focused investigation of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide stems from its structural similarity to key components of pharmaceutically active compounds, most notably Safinamide. Safinamide, marketed as Xadago, is a monoamine oxidase B (MAO-B) inhibitor used in the treatment of Parkinson's disease. wikipedia.org The chemical name for Safinamide is (S)-2-[[4-[(3-fluorobenzyl)oxy]benzyl]amino]propanamide, highlighting a very close structural relationship to the compound .

This close structural analogy suggests that (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide could serve as a crucial intermediate in the synthesis of Safinamide or its analogs. google.comchemicalbook.com Furthermore, its potential as a metabolite or a related compound for structure-activity relationship (SAR) studies makes it a valuable tool for researchers. pharmaffiliates.com SAR studies on Safinamide analogs have indicated that modifications to the benzyl (B1604629) and aminoamide portions of the molecule can significantly impact MAO-B inhibitory potency and selectivity. nih.govacs.orgresearchgate.net Therefore, (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide provides a key building block for generating a library of related compounds to probe the structural requirements for optimal biological activity.

The fluorine substitution on the benzyl ring is another key feature that warrants investigation. The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity. nih.gov The specific placement of the fluorine atom at the meta position can influence the electronic properties and conformation of the benzyl group, which in turn can affect its interaction with biological targets.

Overview of Advanced Research Methodologies Applicable to (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

The comprehensive study of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide necessitates the application of a suite of advanced research methodologies.

Synthesis and Characterization: The synthesis of this compound would likely involve standard peptide coupling reactions or reductive amination protocols. researchgate.net Detailed characterization would be achieved through a combination of spectroscopic and spectrometric techniques.

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) | Elucidation of the precise molecular structure, including the connectivity of atoms and stereochemistry. |

| Mass Spectrometry (MS) | Determination of the exact molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | Identification of key functional groups present in the molecule, such as the amide and amine groups. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the (S) and (R) enantiomers to ensure enantiomeric purity. |

Computational Modeling and Simulation: In silico methods are invaluable for predicting the properties and potential biological activity of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide. mdpi.comnih.govspringernature.com

| Computational Method | Application |

| Molecular Docking | Predicting the binding mode and affinity of the compound to potential biological targets, such as MAO-B. acs.org |

| Quantum Mechanics (QM) Calculations | Determining the electronic properties and conformational preferences of the molecule. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the compound within a biological system to understand its stability and interactions over time. |

Biological Evaluation: To ascertain the potential therapeutic relevance of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide and its derivatives, a range of in vitro and in vivo assays would be employed.

| Evaluation Method | Objective |

| High-Throughput Screening (HTS) | Rapidly screening a library of compounds derived from the scaffold against a panel of biological targets to identify initial "hits". nih.govmdpi.com |

| Enzyme Inhibition Assays | Quantitatively measuring the inhibitory potency of the compound against specific enzymes, such as MAO-A and MAO-B. |

| Cell-Based Assays | Assessing the compound's activity in a cellular context to understand its effects on cellular pathways and potential cytotoxicity. |

| In Vivo Animal Models | Evaluating the compound's efficacy and pharmacokinetic profile in relevant animal models of disease, such as a Parkinson's disease model. nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-[(3-fluorophenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2O/c1-7(12)10(14)13-6-8-3-2-4-9(11)5-8/h2-5,7H,6,12H2,1H3,(H,13,14)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEMWGFQSOSEFP-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CC(=CC=C1)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Modifications of S 2 Amino N 3 Fluoro Benzyl Propionamide

Stereoselective Synthesis of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

The creation of the stereocenter at the alpha-carbon of the propionamide (B166681) scaffold is a critical step in the synthesis of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide. Several stereoselective methods can be employed to achieve this, including chiral auxiliary-based approaches, asymmetric catalysis, and the use of appropriate protecting group strategies for the chiral precursors.

Chiral Auxiliary-Based Approaches for Propionamide Scaffolds

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary can be removed and often recycled. For the synthesis of the propionamide scaffold of the target molecule, auxiliaries such as Evans' oxazolidinones or pseudoephedrine amides can be utilized. wikipedia.org

The general approach involves the acylation of the chiral auxiliary with propionyl chloride, followed by stereoselective alkylation of the resulting enolate. However, for the synthesis of an α-amino group, a common strategy is the asymmetric electrophilic amination of the chiral N-propionyl auxiliary.

Table 1: Representative Chiral Auxiliaries for Stereoselective Propionamide Synthesis

| Chiral Auxiliary | Typical Reagents for Amination | Expected Diastereoselectivity | Auxiliary Removal Conditions |

|---|---|---|---|

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | Di-tert-butyl azodicarboxylate (DBAD) | >95% de | LiOH, H2O2 |

| (1R,2S)-Pseudoephedrine | Trisyl-azide (2,4,6-triisopropylbenzenesulfonyl azide) | >90% de | Acidic or basic hydrolysis |

| Camphorsultam | N-Boc-O-tosylhydroxylamine | >98% de | LiAlH4 reduction followed by hydrolysis |

Following the introduction of the protected amino group, the chiral auxiliary is cleaved to yield the corresponding (S)-2-aminopropanoic acid derivative, which can then be coupled with 3-fluorobenzylamine (B89504) to afford the final product.

Asymmetric Catalysis in the Formation of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. A plausible route to (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide using this approach is the asymmetric hydrogenation of a suitable enamide precursor.

This process would involve the condensation of N-(3-fluorobenzyl)-2-oxopropanamide with a chiral amine to form a chiral enamine, or more directly, the asymmetric hydrogenation of N-(3-fluorobenzyl)-2-(acetylamino)acrylamide. Chiral transition metal complexes, particularly those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands such as BINAP or DuPhos, are effective catalysts for such transformations.

Table 2: Asymmetric Hydrogenation for the Synthesis of the (S)-2-Amino Scaffold

| Catalyst System | Substrate Type | Typical Reaction Conditions | Reported Enantiomeric Excess (ee) |

|---|---|---|---|

| [Rh(COD)(R,R-DuPhos)]BF4 | N-Acyl-α-enamide | H2 (1-10 atm), MeOH, 25 °C | >99% ee |

| Ru(OAc)2[(S)-BINAP] | N-Acyl-α-enamide | H2 (10-50 atm), EtOH, 50 °C | >95% ee |

Protecting Group Strategies for Precursors to (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

The synthesis of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide typically starts from the readily available chiral precursor, (S)-alanine. To facilitate the amide bond formation with 3-fluorobenzylamine and prevent unwanted side reactions, the amino group of alanine (B10760859) must be protected. researchgate.net Common protecting groups for amino acids include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz or Z), and 9-fluorenylmethoxycarbonyl (Fmoc). ub.eduiris-biotech.de

The choice of protecting group depends on the subsequent reaction conditions. The Boc group is acid-labile, the Cbz group is removed by hydrogenolysis, and the Fmoc group is base-labile. researchgate.netiris-biotech.de

A general synthetic sequence involves:

Protection of (S)-alanine with a suitable protecting group (e.g., Boc-anhydride to form Boc-(S)-alanine).

Activation of the carboxylic acid of the protected alanine (e.g., using a coupling agent like DCC or EDC).

Coupling of the activated amino acid with 3-fluorobenzylamine to form the protected intermediate, (S)-2-(tert-butoxycarbonylamino)-N-(3-fluoro-benzyl)-propionamide.

Deprotection of the amino group (e.g., using trifluoroacetic acid for the Boc group) to yield the final product.

Derivatization and Functionalization Strategies for Analogues of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

The chemical structure of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide offers several sites for modification to generate a library of analogues for structure-activity relationship (SAR) studies. These include the primary amino terminus and the fluoro-benzyl moiety.

Modifications at the Amino Terminus of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

The primary amino group is a versatile handle for a variety of chemical transformations, including acylation, alkylation, and sulfonylation.

N-Acylation: The amino group can be readily acylated using acid chlorides, anhydrides, or by coupling with carboxylic acids to introduce a wide range of functional groups. nih.gov This can be used to explore the impact of different substituents on the biological activity of the parent molecule.

N-Alkylation: The amino group can be alkylated using alkyl halides or through reductive amination with aldehydes or ketones. rug.nl Direct N-alkylation with alcohols has also been reported as a greener alternative. nih.gov

N-Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides, which can act as bioisosteres for amides and introduce different electronic and steric properties.

Table 3: Potential N-Terminal Derivatizations of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

| Modification Type | Reagent Class | Resulting Functional Group | Potential for Diversity |

|---|---|---|---|

| Acylation | Acid chlorides, Anhydrides | Amide | High |

| Alkylation | Alkyl halides, Aldehydes/Ketones | Secondary or Tertiary Amine | High |

| Sulfonylation | Sulfonyl chlorides | Sulfonamide | Moderate |

Systematic Alterations of the Fluoro-benzyl Moiety in (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

The fluoro-benzyl group can be modified to investigate the influence of the fluorine atom's position and the effects of other substituents on the aromatic ring.

Electrophilic Aromatic Substitution: The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. libretexts.orglibretexts.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the positions ortho and para to the fluorine atom (positions 2, 4, and 6), with the position para to the benzyl (B1604629) group (position 5) also being a potential site for substitution.

Modification of the Benzylic Position: The benzylic C-H bonds are relatively weak and can be a site for functionalization through radical reactions or transition-metal-catalyzed C-H activation. wikipedia.org This could allow for the introduction of hydroxyl, alkyl, or other functional groups at the benzylic carbon.

Synthesis of Analogues with Different Substitution Patterns: A library of analogues can be synthesized by starting with differently substituted benzylamines in the initial amide coupling step. This would allow for a systematic exploration of the effects of substituent type and position on the aromatic ring.

Table 4: Potential Modifications of the Fluoro-benzyl Moiety

| Modification Strategy | Target Site | Potential Reactions | Anticipated Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Aromatic Ring | Nitration, Halogenation, Acylation | Introduction of substituents at positions 2, 4, 5, and 6 |

| C-H Functionalization | Benzylic Carbon | Radical halogenation, Oxidation | Introduction of new functional groups at the benzylic position |

| Analogue Synthesis | Aromatic Ring | Use of substituted benzylamines | Systematic variation of substituents on the benzyl ring |

Substitutions and Bioisosteric Replacements at the Amide Linkage

The amide bond is a cornerstone of peptide and protein chemistry and a prevalent feature in numerous pharmaceuticals. However, its susceptibility to enzymatic cleavage by proteases can limit the metabolic stability and bioavailability of drug candidates. In medicinal chemistry, the strategic replacement of the amide linkage in molecules like (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide with groups that mimic its key physicochemical properties—a practice known as bioisosteric replacement—is a widely employed strategy to overcome these limitations. exlibrisgroup.comresearchgate.net This approach aims to enhance pharmacokinetic profiles, improve potency, increase selectivity, or reduce toxicity while retaining the desired biological activity. exlibrisgroup.com

Bioisosteres for the amide bond can be broadly classified and are chosen based on their ability to replicate the parent amide's size, shape, electronic distribution, and hydrogen bonding capacity. researchgate.net Common replacements involve the introduction of heterocyclic rings or modified linear functionalities.

Heterocyclic Bioisosteres: Five-membered heterocyclic rings are frequently used as amide isosteres. These rings can maintain the planarity and dipole moment of the amide bond while offering greater metabolic stability. nih.gov

1,2,3-Triazoles and 1,2,4-Triazoles: These heterocycles are popular choices as they can be readily synthesized, often via "click chemistry." They serve as metabolically stable mimics of the tertiary amide bond. nih.govdrughunter.com

Oxadiazoles (1,2,4- and 1,3,4-isomers): Oxadiazoles are effective bioisosteres that can mimic the hydrogen bonding characteristics of an amide. Their inclusion can lead to improved metabolic stability, membrane permeability, and bioavailability. nih.gov

Other Heterocycles: Imidazoles, tetrazoles, and pyrazoles are also utilized as amide bond replacements, each offering a unique combination of electronic and steric properties. researchgate.netnih.gov

Non-Heterocyclic Bioisosteres: Modifications to the core amide structure can also yield effective mimetics.

Trifluoroethylamine: This motif has emerged as a valuable amide bioisostere. The potent electron-withdrawing nature of the trifluoromethyl group decreases the basicity of the adjacent amine, keeping it largely non-ionized at physiological pH. This modification can significantly reduce susceptibility to proteolysis, thereby enhancing metabolic stability. drughunter.com

Fluoroalkenes: The replacement of the amide bond with a fluoroalkene can preserve the rigid, planar geometry and dipole moment of the original amide while improving stability.

The selection of an appropriate bioisostere is highly context-dependent, as the substitution can lead to favorable or detrimental changes in biological activity. exlibrisgroup.com The goal is to create new peptidomimetics with improved drug-like properties. nih.gov

Table 1: Common Amide Bioisosteres and Their Rationale for Use Click on the headers to sort the table.

| Bioisostere Group | Key Properties | Primary Advantage in Drug Design |

|---|---|---|

| Heterocycles (e.g., Triazoles, Oxadiazoles) | Mimic planarity and dipole moment of amides; act as hydrogen bond acceptors. nih.gov | Increased metabolic stability against proteases, potential for improved permeability. nih.govdrughunter.com |

| Trifluoroethylamine | Strongly electron-withdrawing, reduces amine basicity, largely non-ionized at physiological pH. drughunter.com | Enhanced metabolic stability and reduced susceptibility to enzymatic cleavage. drughunter.com |

| Fluoroalkenes | Maintain rigid, planar geometry and dipole moment similar to the amide bond. | Increased chemical and metabolic stability. |

| Thioamides | Replaces the amide carbonyl oxygen with sulfur. | Can alter hydrogen bonding properties and improve stability. nih.gov |

| Ureas | Adds an additional N-H donor, altering hydrogen bonding patterns. nih.gov | Can form different interactions with biological targets. |

Chromatographic and Spectroscopic Methods for Purity Assessment and Isolation of Synthetic Products

The rigorous assessment of purity and the effective isolation of synthetic products are critical in the development of chiral compounds such as (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide. Given the stereocenter at the alpha-carbon, methods must be capable of distinguishing between enantiomers.

Chromatographic Methods: Chiral chromatography is the definitive technique for separating enantiomers and assessing the enantiomeric purity of chiral amino acid derivatives. chromatographytoday.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed.

Chiral High-Performance Liquid Chromatography (HPLC): This is the most prevalent technique for the direct separation of enantiomers. yakhak.org It utilizes Chiral Stationary Phases (CSPs) that create a chiral environment, allowing for differential interaction with the two enantiomers. The choice of CSP is crucial for achieving effective separation. chromatographytoday.com

Polysaccharide-based CSPs: Columns like Chiralpak® and Chiralcel® are derived from amylose (B160209) and cellulose (B213188) phenylcarbamates. They are broadly applicable and highly effective for the resolution of α-amino acid esters and other chiral molecules. yakhak.org

Macrocyclic Glycopeptide CSPs: Phases based on teicoplanin are known for their broad enantioselectivity for both free and N-protected amino acids. chromatographytoday.com

Crown Ether CSPs: These are particularly well-suited for the separation of compounds containing primary amino groups, such as free amino acids. chromatographyonline.com

Ligand Exchange Chromatography: This method involves a CSP that includes a metal ion complexed with a chiral ligand, which then forms transient diastereomeric complexes with the analyte enantiomers. chromatographytoday.com

Chiral Gas Chromatography (GC): For GC analysis, amino acid derivatives must first be made volatile through derivatization, for instance, by converting them to N-trifluoroacetyl-O-isopropyl esters. researchgate.net The derivatized enantiomers are then separated on a chiral stationary phase, such as Chirasil®-Val. This method, often coupled with mass spectrometry (GC-MS), provides high sensitivity for determining enantiomeric ratios. researchgate.net

Table 2: Chromatographic Methods for Chiral Purity Analysis Click on the headers to sort the table.

| Technique | Stationary Phase Type | Application Notes |

|---|---|---|

| Chiral HPLC | Polysaccharide Phenylcarbamates (e.g., Chiralpak®) | Broad applicability for N-protected amino acid derivatives and esters. yakhak.org |

| Chiral HPLC | Macrocyclic Glycopeptides (e.g., Teicoplanin) | Effective for a wide range of free and N-protected amino acids. chromatographytoday.com |

| Chiral HPLC | Crown Ethers | Especially effective for separating free amino acid enantiomers. chromatographyonline.com |

| Chiral GC-MS | Chirasil®-Val | Requires pre-column derivatization to ensure volatility; offers high sensitivity. researchgate.net |

Spectroscopic Methods: Spectroscopic techniques are indispensable for confirming the chemical structure and assessing the purity of the final compound. For a fluorinated molecule like (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide, ¹⁹F NMR is a particularly powerful tool.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of a fluorine atom offers a unique analytical handle. ¹⁹F NMR is a highly specific and sensitive technique for both the identification and quantification of fluorinated compounds. nih.govnih.gov It provides distinct signals for fluorine atoms in different chemical environments, acting as a "spectroscopic spy" to confirm structural integrity. rsc.orgresearchgate.net The chemical shifts and coupling constants (e.g., J-couplings between ¹⁹F, ¹H, and ¹³C) provide definitive structural information without the need for separation from impurities. rsc.org Quantitative ¹⁹F NMR (qNMR) can be used for accurate purity assessment against an internal standard. nih.govnih.gov

¹H and ¹³C NMR Spectroscopy: These standard NMR techniques are used in conjunction with ¹⁹F NMR to provide a complete picture of the molecule's structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR provides information about the carbon skeleton. The formation of the amide bond can be confirmed by characteristic shifts in both ¹H and ¹³C spectra. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compound by providing a highly accurate mass measurement. When coupled with a chromatographic technique (e.g., LC-MS), it is also a powerful tool for identifying and quantifying impurities.

Table 3: Spectroscopic Methods for Structural Elucidation and Purity Click on the headers to sort the table.

| Technique | Primary Use | Specific Information Provided |

|---|---|---|

| ¹⁹F NMR | Structural confirmation and quantification | Directly probes the fluorine environment; chemical shifts and coupling constants confirm structure. High sensitivity allows for accurate purity determination. nih.govrsc.org |

| ¹H NMR | Structural elucidation | Confirms proton environments and spin-spin coupling between adjacent protons, verifying the overall structure. |

| ¹³C NMR | Structural elucidation | Identifies all unique carbon atoms in the molecule, including the amide carbonyl. nih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula confirmation | Provides a highly accurate mass-to-charge ratio, confirming the elemental composition. |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of S 2 Amino N 3 Fluoro Benzyl Propionamide Analogues

Positional Scanning and Substituent Effects on Biological Activity of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide Derivatives

Positional scanning is a critical strategy in medicinal chemistry to understand how the placement and nature of substituents on a core scaffold influence biological activity. For analogues of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide, modifications would typically be explored at three primary locations: the alanine (B10760859) side chain, the amino group, and the N-benzyl ring.

N-Benzyl Ring Substitution: Studies on related N-benzoyl derivatives of fluorinated phenylalanine have shown that the position of substituents on the aromatic ring significantly impacts biological activity. For instance, in one study, the greatest activity was observed with ortho-substituted fluoro groups and meta- or para-substituted chloro and nitro groups. nih.gov This suggests that for (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide, the placement of the fluorine at the 3-position (meta) is likely a key determinant of its biological profile. Altering the fluorine to the ortho- or para-position, or introducing other substituents, would be expected to modulate activity. The electronic properties (electron-withdrawing or donating) and steric bulk of these substituents are critical factors. For example, in a series of N-benzyl-3-methylbuten-2-enamide derivatives, para-substituents like hydroxyl, isobutoxy, and isopropoxy groups were found to influence antibacterial activity. nih.gov

Alanine Side Chain and Amino Group: Modifications to the alanine portion, such as altering the methyl group or substituting the primary amine, would also be crucial. For instance, N-acetylation of the amino group in related primary amino acid derivatives has been shown to significantly alter their biological properties.

The following table summarizes hypothetical modifications and their potential impact based on general SAR principles observed in similar scaffolds.

| Position of Modification | Type of Substituent | Expected Impact on Activity | Rationale from Analogue Studies |

| N-Benzyl Ring (positions 2, 4, 5, 6) | Halogens (Cl, Br), Alkyl (CH₃), Methoxy (OCH₃) | Modulation of potency and selectivity | Substituent position and electronics are key determinants of activity in related N-benzoyl phenylalanine derivatives. nih.gov |

| Alanine Methyl Group | Larger alkyl groups, cyclic groups | Potential decrease in activity due to steric hindrance | Optimal activity in related anticonvulsants is associated with small heteroatom moieties. nih.gov |

| Amino Group | Acetylation, Alkylation | Significant change in biological activity and selectivity | N-acetylation can markedly increase stereoselectivity for certain biological targets. |

Stereochemical Influence on Potency and Selectivity of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide Analogues

Stereochemistry plays a pivotal role in the interaction of small molecules with biological targets, which are inherently chiral. For (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide, the chiral center is at the alpha-carbon of the alanine moiety, designated as (S).

Research on structurally related N-Benzyl-2-acetamidopropionamide derivatives has demonstrated a profound influence of stereochemistry on anticonvulsant activity. In one key study, the biological activity was found to reside almost exclusively in the (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide. nih.gov The (R)-isomer exhibited an ED₅₀ value of 4.5 mg/kg, whereas the (S)-isomer had an ED₅₀ exceeding 100 mg/kg, indicating a dramatic difference in potency. nih.gov

This high degree of stereoselectivity suggests a specific and constrained binding interaction with the biological target. It is highly probable that a similar stereochemical preference exists for (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide and its analogues. The (S)-configuration would dictate a precise three-dimensional arrangement of the amino group, the methyl group, and the N-(3-fluoro-benzyl)-amide substituent, which is critical for optimal binding. Any inversion of this stereocenter to the (R)-configuration would likely result in a significant loss of biological activity due to a suboptimal fit in the target's binding site.

Similarly, studies on 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as TRPV1 antagonists have also highlighted (S)-stereospecific antagonism, further underscoring the importance of this configuration in the propionamide (B166681) scaffold for biological activity. nih.govnih.gov

Conformational Analysis and its Impact on SAR for (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

The biological activity of a molecule is not only dependent on its constitution and configuration but also on its preferred conformation in solution and at the binding site. Conformational analysis of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide would involve examining the rotational freedom around its single bonds, particularly the bond connecting the benzyl (B1604629) group to the amide nitrogen and the bonds within the propionamide backbone.

While specific conformational analysis studies on (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide are not available, molecular modeling techniques such as computational chemistry are routinely used to predict low-energy conformations. These studies can help rationalize observed SAR data. For instance, if a bulky substituent at a certain position leads to a loss of activity, it could be because it forces the molecule into a conformation that is unfavorable for binding.

Rational Design Principles Derived from SAR of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

Based on the SAR of related compounds, several rational design principles can be proposed for the development of optimized analogues of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide.

Pharmacophore Modeling Based on (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide Scaffolds

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. patsnap.comdovepress.com A pharmacophore model for this class of compounds would likely include:

A hydrogen bond donor: The primary amino group.

A hydrogen bond acceptor: The carbonyl oxygen of the amide.

A hydrophobic/aromatic feature: The 3-fluorobenzyl group.

A specific stereocenter: The (S)-configured alpha-carbon.

This model can be generated either in a ligand-based approach, by superimposing a set of active analogues, or in a structure-based approach, if the three-dimensional structure of the biological target is known. nih.gov Once developed, this pharmacophore model can be used as a 3D query to screen large chemical databases for novel, structurally diverse compounds that match the essential features and are therefore likely to be active. dovepress.com

Quantitative Structure-Activity Relationship (QSAR) for Optimized Analogues of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. kg.ac.rs For a series of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide analogues, a QSAR model could be developed to predict their potency based on various molecular descriptors.

These descriptors can be categorized as:

Electronic: Hammett constants, partial charges.

Steric: Molar refractivity, van der Waals radii.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices.

A typical QSAR study on related scaffolds, such as 3-(4-benzylpiperidin-1-yl)-N-phenylpropylamine derivatives, has shown the importance of lipophilicity and electron-donating substituents for biological activity. nih.gov For the propionamide series, a QSAR model might reveal, for example, that activity is positively correlated with the hydrophobicity of substituents on the benzyl ring and negatively correlated with their steric bulk. Such a model would be invaluable for guiding the synthesis of new analogues with potentially improved activity. gsconlinepress.com

Based on a comprehensive search of publicly available scientific literature, there is currently no published research data available for the specific compound (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide that would allow for a detailed discussion of its pharmacological and biological evaluation according to the requested outline.

Searches conducted using the chemical name and its CAS number (1306150-09-3) did not yield any studies pertaining to:

In vitro target identification and validation.

Enzyme inhibition assays or kinetic characterization.

Receptor binding profiles or radioligand displacement studies.

Cell-based functional assays for signaling pathway modulation.

High-throughput screening for novel targets.

Preclinical in vivo efficacy studies in any non-human disease models.

While information exists for structurally related compounds, the strict requirement to focus solely on (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide prevents the inclusion of that data. Therefore, it is not possible to generate the requested scientific article with thorough, informative, and accurate content for each specified section and subsection at this time.

Pharmacological and Biological Evaluation of S 2 Amino N 3 Fluoro Benzyl Propionamide in Non Human Research Models

Preclinical In Vivo Efficacy Studies in Animal Models

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide in Preclinical Species

There is no available data from non-human studies detailing the pharmacokinetic profile—including absorption, distribution, metabolism, and excretion (ADME)—of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide. Consequently, key pharmacokinetic parameters such as bioavailability, half-life, clearance rate, and volume of distribution in any preclinical species have not been documented in the reviewed literature.

Similarly, pharmacodynamic studies that would describe the biochemical and physiological effects of the compound, its mechanism of action, and the relationship between drug concentration and effect, are not available for this specific molecule in animal models.

Tissue Distribution and Metabolism in Animal Models

Information regarding the distribution of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide into various tissues and organs in animal models is not present in the available scientific literature. Studies that would typically use methods like quantitative whole-body autoradiography or mass spectrometry to determine tissue concentration levels have not been published for this compound.

Furthermore, there are no published in vivo or in vitro studies that identify the metabolic pathways of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide in preclinical species. The specific enzymes involved in its biotransformation and the chemical structures of its metabolites have not been characterized.

Mechanistic Investigations into the Biological Action of S 2 Amino N 3 Fluoro Benzyl Propionamide

Elucidation of Molecular Interactions and Binding Modes with Biological Targets

Currently, there is no publicly available research detailing the specific molecular interactions or binding modes of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide with any biological targets. To understand its mechanism of action, studies such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational docking simulations would be necessary to identify and characterize its binding partners.

Analysis of Downstream Signaling Pathway Modulation by (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

Information regarding the modulation of downstream signaling pathways by (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide is not available in the current scientific literature. Future research would need to employ techniques like Western blotting, reporter gene assays, and phosphorylation-specific antibody arrays to determine if this compound affects key cellular signaling cascades.

Proteomic and Metabolomic Profiling to Understand Comprehensive Biological Responses to (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

Comprehensive biological responses to (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide through proteomic and metabolomic profiling have not been reported. Future studies utilizing mass spectrometry-based proteomics and metabolomics would be essential to obtain a global view of the changes in protein expression and metabolite levels within cells or organisms upon treatment with this compound.

Computational Chemistry and Biophysical Characterization of S 2 Amino N 3 Fluoro Benzyl Propionamide

Molecular Docking and Ligand-Protein Interaction Studies of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egresearchgate.net In the context of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide, docking simulations would be performed to predict its binding mode and affinity for a specific protein target. This involves computationally placing the ligand into the binding site of a receptor and scoring the different poses based on a scoring function, which estimates the binding energy.

A typical molecular docking study would involve the following steps:

Preparation of the Receptor and Ligand: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB) and prepared by adding hydrogen atoms, assigning charges, and defining the binding pocket. The 3D structure of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide is generated and optimized for its geometry and charge distribution.

Docking Simulation: Using software such as AutoDock, Glide, or GOLD, the ligand is docked into the defined binding site of the protein. The program explores various conformations of the ligand and its orientation within the binding site.

Analysis of Results: The resulting poses are ranked based on their predicted binding affinity (docking score). The top-ranked poses are then analyzed to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.

The insights gained from such a study would be crucial for understanding the compound's mechanism of action at a molecular level.

Hypothetical Molecular Docking Results:

The following table illustrates the type of data that would be generated from a molecular docking study of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide with a hypothetical protein target.

| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Types of Interactions |

| Hypothetical Kinase A | -8.5 | ASP-145, LYS-72, LEU-25 | Hydrogen Bond, Salt Bridge, Hydrophobic |

| Hypothetical Protease B | -7.2 | GLY-101, SER-195, TRP-215 | Hydrogen Bond, Pi-Stacking |

| Hypothetical GPCR C | -9.1 | PHE-264, ASN-110, TYR-308 | Hydrophobic, Hydrogen Bond |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding Stability

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govbiorxiv.org For (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide, MD simulations would be employed to investigate the stability of its complex with a protein target, as well as its own conformational flexibility in solution. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of their dynamic behavior.

A typical MD simulation study would proceed as follows:

System Setup: The ligand-protein complex, predicted from molecular docking, is placed in a simulation box filled with explicit solvent molecules (e.g., water) and ions to mimic physiological conditions.

Simulation Production: The system is subjected to a series of energy minimization and equilibration steps before a production simulation is run for a specific duration (typically nanoseconds to microseconds).

Trajectory Analysis: The resulting trajectory, which is a record of the positions, velocities, and energies of all atoms over time, is analyzed to understand various dynamic properties. This includes calculating the root-mean-square deviation (RMSD) to assess the stability of the complex, root-mean-square fluctuation (RMSF) to identify flexible regions of the protein, and analyzing the persistence of key intermolecular interactions.

Illustrative Molecular Dynamics Simulation Data:

This table provides an example of the kind of data that would be obtained from an MD simulation study.

| Simulation System | Simulation Time (ns) | Average RMSD (Å) | Key Stable Interactions |

| Ligand-Kinase A Complex | 200 | 1.8 ± 0.3 | Persistent H-bond with ASP-145 |

| Ligand in Water | 100 | N/A (flexible) | Analysis of ligand conformational states |

| Apo-Kinase A | 200 | 2.1 ± 0.4 | Baseline protein dynamics |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure, geometry, and reactivity of molecules. ijcce.ac.ir For (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide, these calculations can provide detailed information about its molecular orbitals, charge distribution, and reactivity indices. Methods such as Density Functional Theory (DFT) are commonly employed for such analyses.

A quantum chemical study would typically involve:

Geometry Optimization: The 3D structure of the molecule is optimized to find its most stable conformation.

Electronic Property Calculation: Various electronic properties are calculated, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity.

Reactivity Descriptor Analysis: Parameters such as electronegativity, chemical hardness, and electrophilicity index are calculated to predict the molecule's reactivity and potential interaction sites. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and identify regions prone to electrophilic or nucleophilic attack.

These calculations are fundamental for understanding the intrinsic chemical properties of the compound.

Example of Quantum Chemical Calculation Outputs:

The following table shows hypothetical data that could be generated from quantum chemical calculations on (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide.

| Property | Calculated Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 Debye |

| Electronegativity | 3.65 |

| Chemical Hardness | 2.85 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Free Energy Perturbation and Binding Energy Calculations for (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide Target Complexes

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in free energy between two states, often used to predict the relative binding affinities of a series of ligands to a common protein target. vu.nlscilit.com For (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide, FEP could be used to compare its binding affinity to that of structurally similar molecules, providing guidance for lead optimization in drug discovery.

The FEP calculation process involves:

Defining a Thermodynamic Cycle: An alchemical transformation pathway is defined to "mutate" one ligand into another, both in the unbound state (in solution) and in the bound state (in the protein's active site).

Running Simulations: A series of MD simulations are run for discrete intermediate steps along the transformation pathway.

Calculating Free Energy Differences: The free energy change for each step is calculated, and the total free energy difference between the two ligands is obtained by summing the contributions from all steps.

FEP calculations are computationally intensive but can provide highly accurate predictions of relative binding affinities.

Hypothetical Free Energy Perturbation Results:

This table illustrates the potential output of an FEP calculation comparing (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide to a hypothetical analog.

| Ligand Pair | Calculated ΔΔG (kcal/mol) | Interpretation |

| Compound vs. Analog A (demethylated) | -1.2 | Compound binds more strongly |

| Compound vs. Analog B (defluorinated) | +0.8 | Compound binds more weakly |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Biophysical Techniques for Investigating Binding Kinetics and Thermodynamics (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)

Biophysical techniques provide experimental data on the binding of a ligand to its target protein. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two powerful methods for characterizing these interactions. nih.gov

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov In a typical ITC experiment, a solution of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide would be titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding (enthalpy, ΔH, and entropy, ΔS).

Surface Plasmon Resonance (SPR): SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor molecular interactions in real-time. In an SPR experiment, the target protein is immobilized on the sensor chip, and a solution of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide is flowed over the surface. The binding and dissociation of the ligand are monitored to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

These techniques provide essential experimental validation for computational predictions and offer a comprehensive understanding of the binding thermodynamics and kinetics.

Illustrative Biophysical Data:

The table below presents the type of data that would be obtained from ITC and SPR experiments.

| Technique | Parameter | Value |

| ITC | Binding Affinity (Kd) | 500 nM |

| Stoichiometry (n) | 1.1 | |

| Enthalpy (ΔH) | -8.5 kcal/mol | |

| Entropy (ΔS) | 2.3 cal/mol·K | |

| SPR | Association Rate (ka) | 2 x 10^5 M⁻¹s⁻¹ |

| Dissociation Rate (kd) | 1 x 10⁻² s⁻¹ | |

| Binding Affinity (Kd) | 50 nM |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Advanced Analytical Methodologies for Characterizing S 2 Amino N 3 Fluoro Benzyl Propionamide in Complex Biological Matrices

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis in Biological Samples (non-human)

The accurate quantification of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide in non-human biological samples, such as plasma, serum, and tissue homogenates, is critical for pharmacokinetic and metabolic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and specificity. bioanalysis-zone.com

A representative LC-MS/MS method for the determination of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide in rat plasma would involve an initial sample preparation step to remove proteins and other interfering substances. This is commonly achieved through protein precipitation with a solvent like acetonitrile (B52724) or methanol (B129727), followed by centrifugation. nih.gov Alternatively, solid-phase extraction (SPE) may be employed for cleaner samples and enhanced sensitivity. mdpi.com

Chromatographic separation is typically performed on a reverse-phase C18 column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is employed to achieve optimal separation of the analyte from matrix components.

Detection is carried out using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode. The instrument is set to multiple reaction monitoring (MRM) mode to enhance selectivity. This involves monitoring a specific precursor-to-product ion transition for the analyte and its stable isotope-labeled internal standard.

Validation of the bioanalytical method is performed in accordance with regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect to ensure the reliability of the quantitative data.

| Parameter | Condition/Value |

|---|---|

| Sample Preparation | Protein precipitation with acetonitrile (1:3 plasma to solvent ratio) |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | 5% B to 95% B over 3 minutes |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transition (Analyte) | m/z 211.1 → 109.1 |

| MRM Transition (Internal Standard) | m/z 216.1 → 114.1 (hypothetical deuterated standard) |

| Parameter | Result |

|---|---|

| Linearity (ng/mL) | 1 - 1000 |

| Correlation Coefficient (r²) | > 0.995 |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 12% |

| Accuracy (% bias) | ± 15% |

| Recovery (%) | > 85% |

| Matrix Effect | Minimal |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Interaction Mapping and Structural Elucidation of Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the interactions between (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide and its biological targets at an atomic level. nih.gov Protein-observed NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, are particularly valuable for mapping the binding site of the compound on its target protein.

In a typical ¹H-¹⁵N HSQC experiment, the protein is isotopically labeled with ¹⁵N. Upon the addition of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide, changes in the chemical shifts of specific amino acid residues in the protein's HSQC spectrum are observed. These chemical shift perturbations (CSPs) indicate that these residues are in or near the binding pocket of the compound. By mapping these CSPs onto the three-dimensional structure of the protein, the binding site can be identified.

Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), can also be employed. These methods are particularly useful when working with large protein targets or when isotopic labeling of the protein is not feasible. nih.gov In STD NMR, saturation is transferred from the protein to the bound ligand, allowing for the identification of the ligand protons that are in close proximity to the protein surface.

Furthermore, Nuclear Overhauser Effect (NOE) based experiments, such as NOESY, can provide distance constraints between the protons of the bound ligand and the protein, which can be used to determine the three-dimensional structure of the ligand-protein complex in solution.

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structure Determination of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide-Target Complexes

X-ray crystallography and cryo-electron microscopy (cryo-EM) are the premier techniques for obtaining high-resolution three-dimensional structures of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide in complex with its biological target. This structural information is invaluable for understanding the molecular basis of the compound's activity and for guiding further drug design efforts. thermofisher.comresearchgate.net

For X-ray crystallography, the target protein is first co-crystallized with (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide. The resulting crystals are then diffracted with X-rays to produce a diffraction pattern. From this pattern, an electron density map can be calculated, into which the atomic model of the protein-ligand complex is built and refined. thermofisher.com The final structure reveals the precise binding mode of the compound, including all key intermolecular interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Cryo-EM has emerged as a powerful alternative to X-ray crystallography, particularly for large and flexible protein complexes that are difficult to crystallize. In cryo-EM, a solution of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice. The frozen sample is then imaged in a transmission electron microscope, and thousands of individual particle images are computationally averaged and reconstructed to generate a three-dimensional density map. Recent advances in cryo-EM technology have enabled the determination of protein-ligand complex structures at near-atomic resolution.

| Feature | X-ray Crystallography | Cryo-Electron Microscopy |

|---|---|---|

| Sample State | Crystalline | Vitreous ice (solution) |

| Resolution | Typically 1.5 - 3.5 Å | Typically 2 - 5 Å |

| Protein Size Limitation | No strict upper limit, but crystallization can be challenging for large complexes | Generally more suitable for larger complexes (>50 kDa) |

| Sample Consumption | Relatively high (mg quantities) | Relatively low (µg quantities) |

Microfluidics-Based Assays for High-Throughput Biophysical Characterization

Microfluidics-based assays offer a high-throughput and low-sample-consumption approach to the biophysical characterization of the interaction between (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide and its target. These miniaturized platforms enable rapid and precise measurements of binding affinity and kinetics.

One such technique is Microfluidic Modulation Spectroscopy (MMS), which allows for the sensitive and accurate measurement of protein secondary structure changes upon ligand binding. By monitoring subtle alterations in the protein's infrared spectrum in a microfluidic environment, MMS can provide insights into the conformational changes induced by the binding of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide.

Other microfluidic techniques, such as those based on surface plasmon resonance (SPR) or biolayer interferometry (BLI), can be used to determine the on-rate (kₐ), off-rate (kₑ), and dissociation constant (Kₑ) of the ligand-target interaction in real-time. These methods involve immobilizing the target protein on a sensor surface and flowing a solution of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide over it. The binding and dissociation events are monitored by changes in the optical properties of the sensor surface. The high-throughput nature of these assays allows for the rapid screening of multiple analogs of the compound to identify those with improved binding kinetics.

Emerging Research Frontiers and Future Trajectories for S 2 Amino N 3 Fluoro Benzyl Propionamide

Development of Next-Generation Analogues and Prodrug Strategies

There is currently no available research detailing the development of next-generation analogues or prodrug strategies specifically for (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide. The design of analogues and prodrugs is a critical step in the drug discovery process, aimed at improving a compound's efficacy, selectivity, and pharmacokinetic properties. This process often involves creating a series of structurally related molecules and evaluating their biological activity. However, without foundational research on the parent compound, such endeavors have not been documented.

Exploration of Novel Therapeutic Areas

The exploration of novel therapeutic areas for a chemical entity is contingent upon a foundational understanding of its mechanism of action and pharmacological profile. As of now, there are no published studies that elucidate the biological targets or pathways modulated by (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide. Consequently, the scientific community has not yet been able to explore its potential applications in treating specific diseases. Research into related α-aminoamide derivatives, such as safinamide, has shown activity in the central nervous system, suggesting a potential, though unconfirmed, avenue for future investigation. pharmaffiliates.com

Application of Artificial Intelligence and Machine Learning in Optimizing Derivatives

The application of artificial intelligence (AI) and machine learning (ML) has become a powerful tool in modern drug discovery. nih.govnih.govscrivenerpublishing.com These technologies can accelerate the identification of lead compounds, predict their activity, and optimize their properties. While the potential to apply these computational methods to derivatives of (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide exists, the absence of initial biological data for the parent compound precludes the effective use of AI and ML for its optimization at this time.

Collaborative Research Initiatives and Data Sharing

Collaborative research initiatives and data-sharing platforms are instrumental in accelerating scientific progress. At present, there are no known consortia, public-private partnerships, or data-sharing initiatives specifically focused on (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide. The establishment of such collaborations would be a future step, likely prompted by initial promising research findings that are not yet available.

Identification of Key Knowledge Gaps and Unexplored Avenues

The primary knowledge gap surrounding (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide is the lack of fundamental research into its basic chemical and biological properties. Key unexplored avenues that represent the immediate future of research for this compound include:

Synthesis and Characterization: Development and optimization of a synthetic route to produce the compound in sufficient quantity and purity for biological testing, followed by comprehensive structural and physicochemical characterization.

In Vitro Screening: Initial biological screening to identify any potential activity against a broad range of biological targets. This would be the first step in understanding its potential therapeutic relevance.

Mechanism of Action Studies: Once a biological activity is identified, further studies would be needed to elucidate the specific molecular mechanism by which the compound exerts its effects.

Q & A

Q. What synthetic strategies are recommended for preparing (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide, and how can enantiomeric purity be ensured?

The compound can be synthesized via a multi-step procedure involving functionalization of the benzyl group and amide coupling. A general approach includes:

- Step 1 : Protection of the amino group using acetyl or benzyloxycarbonyl (Cbz) groups to prevent side reactions.

- Step 2 : Coupling the protected amino acid with 3-fluorobenzylamine using carbodiimide-based reagents (e.g., EDC/HOBt) .

- Step 3 : Deprotection under mild acidic or catalytic hydrogenation conditions. To ensure enantiomeric purity, chiral HPLC or polarimetry should be employed post-synthesis. For scalable protocols, refer to analogous benzylamide preparations in Scheme 2 of synthetic methodologies .

Q. What analytical techniques are critical for characterizing (S)-2-Amino-N-(3-fluoro-benzyl)-propionamide?

Key techniques include:

- NMR Spectroscopy : Confirm stereochemistry (e.g., H and C NMR) and monitor coupling constants for the fluorine atom’s impact on neighboring protons .

- IR Spectroscopy : Identify amide bonds (C=O stretch at ~1650 cm) and primary amine vibrations (N-H stretches at ~3300 cm) .

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS) and fragmentation patterns.

- Elemental Analysis : Verify purity via CHN microanalysis (±0.4% tolerance) .

Advanced Research Questions

Q. How can researchers address contradictions in spectroscopic data during structural elucidation?

Discrepancies between experimental and theoretical spectra (e.g., unexpected splitting in H NMR) may arise from dynamic effects or solvent interactions. Strategies include:

- Variable-Temperature NMR : Probe conformational flexibility by analyzing signal coalescence at elevated temperatures.

- Computational Modeling : Compare DFT-calculated chemical shifts with experimental data to identify misassignments.

- Isotopic Labeling : Use N or F labeling to resolve overlapping signals .

Q. What experimental designs are optimal for studying the compound’s biological activity, such as enzyme inhibition or receptor binding?

- Target Selection : Prioritize fluorinated benzylamide motifs known for CNS or protease-targeting activity (e.g., analogous compounds in kinase inhibition studies) .

- Assay Design :

- In vitro : Use fluorescence polarization or SPR to measure binding affinity.

- Cell-Based : Incorporate cytotoxicity controls (e.g., MTT assays) to distinguish specific activity from nonspecific effects.

Q. How should researchers mitigate degradation or instability during storage?

- Storage Conditions : Keep the compound in airtight containers under inert gas (N or Ar) at -20°C to prevent hydrolysis of the amide bond .

- Stability Monitoring : Conduct periodic LC-MS analysis to detect degradation products (e.g., free amine or fluorobenzyl alcohol).

- Incompatibilities : Avoid exposure to strong acids/bases or oxidizing agents, which may cleave the benzylamide group .

Methodological Challenges and Solutions

Q. How can researchers resolve low yields in the final amide coupling step?

- Reagent Optimization : Test alternative coupling agents (e.g., HATU vs. EDC) and evaluate reaction solvents (DMF vs. DCM) .

- Microwave Assistance : Accelerate coupling kinetics using microwave irradiation (50–100°C, 10–30 min).

- Byproduct Analysis : Use F NMR to track unreacted 3-fluorobenzylamine and adjust stoichiometry .

Q. What strategies validate the compound’s role in modulating specific biological pathways?

- Proteomics/Transcriptomics : Combine SILAC or RNA-seq with compound treatment to identify differentially expressed proteins/genes.

- Knockout Models : Use CRISPR/Cas9 to delete putative targets and assess activity loss.

- Structural Analog Testing : Compare activity of (S)- vs. (R)-enantiomers to confirm stereospecific interactions .

Data Interpretation Tables

| Analytical Challenge | Recommended Technique | Key Parameters | Reference |

|---|---|---|---|

| Enantiomeric purity verification | Chiral HPLC | Retention time matching, >99% ee | |

| Degradation monitoring | LC-MS (ESI+) | [M+H] = 265.1, fragments at m/z 122 | |

| Conformational analysis | VT-NMR (298–373 K) | Signal coalescence at 343 K |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.